molecular formula H4Hf B079912 Hafnium tetrahydride CAS No. 12656-74-5

Hafnium tetrahydride

カタログ番号 B079912
CAS番号: 12656-74-5
分子量: 182.5 g/mol
InChIキー: OSXSTNIHZFKNLY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Hafnium tetrahydrate is a compound with the molecular formula H8HfO4 . It is used in the production of pure hafnium . Hafnium tetrachloride is a precursor in the production of pure hafnium .


Synthesis Analysis

Hafnium oxide nanoparticles were synthesized by a hydrothermal route, using hafnium tetrachloride (HfCl4) as the starting material and sodium hydroxide (NaOH) to adjust the pH . Nano-crystalized HfC was successfully synthesized based on an aqueous solution-derived precursor using hafnium tetrachloride and sucrose as raw materials .


Molecular Structure Analysis

The natural population analysis (NPA) charge on the hafnium center is significantly reduced upon coordination by diamide ligand . The coordination connection of organic linkers to the metal clusters leads to the formation of metal–organic frameworks (MOFs), where the metal clusters and ligands are spatially entangled in a periodic manner .


Chemical Reactions Analysis

The formation of hafnium oxide nanoparticles is probably related to their crystal cell structure, thermodynamic and kinetic stabilities . The Hf(OH)62 ion is assigned to the precursory hydro-complex for the formation of HfO2 nanoparticles transformed from Hf(OH)4 gel .


Physical And Chemical Properties Analysis

Hafnium is a heavy, hard, and ductile metal . It has a high melting point, chemical stability with semiconductor, high refractive index and relatively high dielectric constant . Hafnium tetrachloride is a solid source material for the atomic layer Thin Film Deposition (ALD) of hafnium oxide films .

科学的研究の応用

  • Structural Applications at Low and Intermediate Temperatures : Hafnia (HfO₂) and Hafnium-based materials are considered useful for structural applications at temperatures below 1000 °C due to their high transformation toughening potential, especially in HfO₂-toughened ceramics (HTCs) (Wang, Li, & Stevens, 1992).

  • Electronic Applications : Hafnium tetrachloride, a precursor for atomic layer deposition of HfO₂, is significant in electronic applications. The incorporation of chlorine during deposition influences the electrical properties of HfO₂, which is important for applications in field-effect transistors and resistive memory (Sun et al., 2007).

  • Nonvolatile Memory Device Applications : Research on resistive switching characteristics of Hafnium oxide suggests potential applications in nonvolatile memory devices. HfO₂ films grown using metallorganic chemical vapor deposition (MOCVD) exhibit significant resistance switching behavior, making them suitable for memory storage technologies (Lee, Kim, Rhee, & Yong, 2008).

  • Oxygen Getter in Electronic Applications : Hafnium's role as an oxygen getter in electronic applications is noteworthy. Its ability to control oxygen stoichiometry, especially in hafnium dioxide (HfO₂) used in transistors and memory, is crucial for the functionality and longevity of these devices (O’Hara, Bersuker, & Demkov, 2014).

  • Catalysis : Silica grafted hafnium hydride complexes have been developed for catalysis applications. These complexes show promising results in hydrogenolysis of alkanes and hydrogenation of olefins, highlighting the potential of Hafnium-based catalysts (ReyesSheila et al., 1993).

  • Application in Large Fast Reactors : The use of Hafnium hydride (Hf-hydride) in control rods for large fast reactors has been explored. Hf-hydride offers advantages such as longer lifetime and comparable core performances to traditional materials used in reactor control rods (Iwasaki & Konashi, 2009).

Safety And Hazards

Hafnium powder may cause respiratory irritation. Inhalation of large amounts is expected to cause necrosis of tracheal epithelium, bronchitis and interstitial pneumonia . Hafnium tetrachloride is corrosive to metals and causes severe skin burns and eye damage .

将来の方向性

Hafnium tetrachloride is a solid source material for the atomic layer Thin Film Deposition (ALD) of hafnium oxide films . The coordination connection of organic linkers to the metal clusters leads to the formation of metal–organic frameworks (MOFs), where the metal clusters and ligands are spatially entangled in a periodic manner . This has great potential for various applications including membrane development, diversified types of catalytic reactions, irradiation absorption in nuclear waste treatment, water production and wastewater treatment .

特性

IUPAC Name

hafnium(4+);hydride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Hf.4H/q+4;4*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXSTNIHZFKNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].[H-].[H-].[H-].[Hf+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4Hf
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622063
Record name Hafnium tetrahydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hafnium tetrahydride

CAS RN

12656-74-5
Record name Hafnium tetrahydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
JR Corkin - 2000 - open.library.ubc.ca
… Instead, reaction of 6 under H2 results in the formation of a hafnium tetrahydride, {[P2N2]Hf}2(nH)4 (7). A metathesis reaction of one equivalent of 1 with one equivalent of Mg(C4H6)(…
Number of citations: 3 open.library.ubc.ca
MD Fryzuk, JR Corkin, BO Patrick - Canadian journal of …, 2003 - cdnsciencepub.com
… Reaction of 1 with 2 equiv of MeMgCl gives [P 2 N 2 ]HfMe 2 (6), which, upon exposure to an atmosphere of H 2 , gives the hafnium tetrahydride {[P 2 N 2 ]Hf} 2 (mH) 4 (7).Key words: …
Number of citations: 28 cdnsciencepub.com
NR Halcovitch - 2013 - open.library.ubc.ca
… Addition of NEt3 to the bimetallic complex 1.39 transforms another BH4 unit to a bridging hydride resulting in the bimetallic hafnium tetrahydride complex …
Number of citations: 4 open.library.ubc.ca

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